![molecular formula C18H25N5O3S B6458995 8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548981-65-1](/img/structure/B6458995.png)
8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a selective cyclin-dependent kinase 4 (CDK4) inhibitor . It is useful for treating inflammation and cell proliferative diseases such as cancer and restenosis .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular formula of this compound is C24H29N7O . It belongs to the class of pyridopyrimidines .Chemical Reactions Analysis
This compound is extensively metabolized by cytochrome P450 3A4 . It exhibits a large inter-individual variability in exposure (coefficient of variation range 40–95% for minimum plasma concentration), and its brain penetration is limited by efflux transporters .Wissenschaftliche Forschungsanwendungen
1. Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) This compound has been found to be a potent inhibitor of cyclin-dependent kinase 4 (CDK4) . CDK4 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell growth and division .
2. Inhibitor of AMPK-Related Kinase 5 (ARK5) In addition to CDK4, the compound also shows inhibitory activity against AMPK-related kinase 5 (ARK5) . ARK5 is an enzyme that is involved in energy homeostasis and cellular proliferation .
Inducing Apoptosis of Tumor Cells
The compound has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, and inducing apoptosis in tumor cells is a common strategy in cancer therapy .
Multikinase Inhibitor
The compound is a multikinase inhibitor, meaning it can inhibit multiple kinases simultaneously . This is beneficial in the treatment of complex diseases like cancer, where multiple signaling pathways are often involved .
Anti-Breast-Cancer Activity
The compound has shown significant anti-breast-cancer activity . It has been found to have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, a selective CDK4/6 inhibitor .
Potential for Combination Therapy
Clinical studies have demonstrated that combining this compound with endocrine therapy significantly improves the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone in estrogen receptor positive (ER +) advanced breast cancer . This suggests that the compound could be used in combination therapies to enhance the effectiveness of treatment .
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth. ARK5 is involved in cellular processes such as survival and metabolism .
Mode of Action
This compound acts as a multikinase inhibitor , with potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases . It binds to these kinases, disrupting their normal function and leading to changes in cell cycle progression .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathways . By inhibiting CDK4 and ARK5, it disrupts the normal progression of the cell cycle, which can lead to the induction of apoptosis (programmed cell death) in tumor cells .
Result of Action
The compound has been found to be highly active, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that it could have potential applications in cancer treatment.
Safety and Hazards
Zukünftige Richtungen
The success of imatinib, a BCR-ABL inhibitor for the treatment of chronic myelogenous leukemia, has created a great impetus for the development of additional kinase inhibitors as therapeutic agents . This compound, as a potent inhibitor of CDK4, could be a promising candidate for future research and development in the treatment of cancer and other cell proliferative diseases .
Eigenschaften
IUPAC Name |
8-cyclopentyl-5-methyl-2-(4-methylsulfonylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-13-11-16(24)23(14-5-3-4-6-14)17-15(13)12-19-18(20-17)21-7-9-22(10-8-21)27(2,25)26/h11-12,14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSQJFNYBAKYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)S(=O)(=O)C)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.